

Application Notes and Protocols for TS 155-2 in Inflammation Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TS 155-2, also known as JBIR 100, is a macrocyclic lactone produced by a Streptomyces species.[1] Initial patent filings suggest that **TS 155-2** may possess hypotensive, anti-platelet, anti-ischaemic, and anti-inflammatory properties.[1][2] The primary reported mechanism of action for **TS 155-2** is the blockade of thrombin-evoked calcium (Ca2+) entry into cells.[1] Thrombin is a key serine protease involved in coagulation and also functions as a potent proinflammatory mediator by activating Protease-Activated Receptors (PARs) on various cell types, including platelets, endothelial cells, and immune cells. This activation triggers a rapid increase in intracellular calcium, a critical second messenger in inflammatory signaling pathways.

Note: The scientific literature on **TS 155-2** is currently limited, and detailed in vitro and in vivo studies are largely in the developmental stage.[1] These application notes and protocols are therefore provided as a hypothetical framework for initiating research into the anti-inflammatory potential of **TS 155-2**, based on its known mechanism of action.

Hypothetical Anti-Inflammatory Mechanism of Action

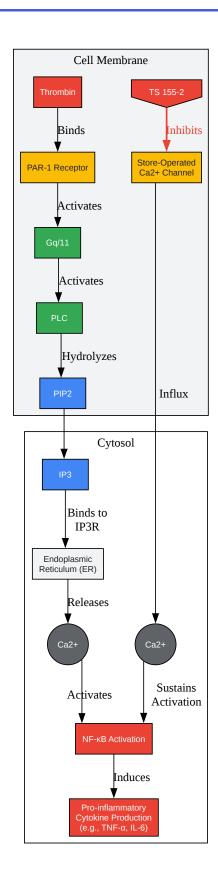


Methodological & Application

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The anti-inflammatory effects of **TS 155-2** are likely mediated through its inhibition of thrombin-induced calcium influx. By preventing the rise in intracellular Ca2+, **TS 155-2** may interfere with downstream signaling cascades that lead to the expression of pro-inflammatory genes. The binding of thrombin to its receptor (PAR-1) on immune cells like macrophages or endothelial cells typically activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers the release of Ca2+ from intracellular stores (endoplasmic reticulum), a sustained inflammatory response requires the influx of extracellular Ca2+ through store-operated calcium entry (SOCE). It is this latter step that **TS 155-2** is presumed to inhibit.





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Hypothetical signaling pathway of TS 155-2's anti-inflammatory action.



Quantitative Data from Hypothetical Experiments

The following tables represent the type of quantitative data that would be generated from the experimental protocols outlined below. These are for illustrative purposes only.

Table 1: In Vitro Activity of TS 155-2

Assay Type	Cell Line	Stimulant	Parameter	TS 155-2 IC50 (μΜ)
Calcium Flux	Human Platelets	Thrombin	Ca2+ Influx	0.5 ± 0.1
Calcium Flux	HUVEC	Thrombin	Ca2+ Influx	1.2 ± 0.3
Cytotoxicity	THP-1 Macrophages	-	Cell Viability (CC50)	> 50

Table 2: Effect of TS 155-2 on Pro-inflammatory Cytokine Production

Cell Type	Stimulant	Cytokine	TS 155-2 (1 µM) % Inhibition
Human PBMCs	Thrombin	TNF-α	75 ± 8
Human PBMCs	Thrombin	IL-6	68 ± 12
Murine Macrophages	LPS	TNF-α	82 ± 6
Murine Macrophages	LPS	ΙL-1β	70 ± 10

Experimental Protocols Protocol 1: In Vitro Calcium Flux Assay

Objective: To determine the potency of **TS 155-2** in inhibiting thrombin-induced calcium influx.

Materials:

• Human platelets or a relevant cell line (e.g., HUVEC, THP-1).



- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- TS 155-2 (dissolved in DMSO).
- Thrombin.
- Hanks' Balanced Salt Solution (HBSS) with and without calcium.
- Fluorometric plate reader with kinetic reading capabilities.

Procedure:

- Cell Preparation: Culture cells to the appropriate confluency. For suspension cells like platelets, isolate from whole blood.
- Dye Loading: Incubate cells with Fura-2 AM in calcium-free HBSS for 30-60 minutes at 37°C.
- Washing: Wash the cells twice with calcium-free HBSS to remove extracellular dye.
- Compound Incubation: Resuspend cells in calcium-containing HBSS and add varying concentrations of TS 155-2. Incubate for 15-30 minutes. Include a vehicle control (DMSO).
- Measurement: Place the cell plate in the fluorometer. Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.
- Stimulation: Add thrombin to all wells simultaneously using an automated injector.
- Data Acquisition: Continue kinetic measurement of the fluorescence ratio for 5-10 minutes to capture the calcium influx peak.
- Analysis: Calculate the peak calcium response for each concentration of TS 155-2. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Pro-inflammatory Cytokine Production Assay

Objective: To evaluate the effect of **TS 155-2** on the production of inflammatory cytokines in immune cells.



Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs).
- TS 155-2.
- Thrombin or Lipopolysaccharide (LPS) as a stimulant.
- RPMI-1640 medium with 10% FBS.
- ELISA kits for TNF-α, IL-6, and IL-1β.

Procedure:

- Cell Seeding: Seed PBMCs or BMDMs in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
- Pre-treatment: Treat the cells with various concentrations of TS 155-2 (or vehicle control) for 1 hour.
- Stimulation: Add thrombin or LPS to the wells to induce an inflammatory response. Include an unstimulated control group.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
- Cytokine Measurement: Quantify the concentration of TNF- α , IL-6, and IL-1 β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
- Analysis: Compare the cytokine levels in the TS 155-2-treated groups to the stimulated vehicle control group to determine the percent inhibition.

Experimental Workflow Visualization





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General workflow for investigating the anti-inflammatory properties of TS 155-2.

Conclusion and Future Directions

TS 155-2 presents an intriguing profile for inflammation research due to its targeted mechanism of blocking thrombin-induced calcium entry. The hypothetical protocols and frameworks provided here offer a starting point for a systematic investigation into its anti-inflammatory potential. Future research should focus on confirming its mechanism of action across various cell types, determining its efficacy in established in vivo models of inflammation, and exploring its structure-activity relationship to potentially develop more potent derivatives. As with any novel compound, thorough toxicological and pharmacokinetic studies will be essential for its development as a potential therapeutic agent.

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